1-(3-Chloro-5-(trifluoromethylthio)phenyl)propan-2-one
Description
1-(3-Chloro-5-(trifluoromethylthio)phenyl)propan-2-one is a fluorinated aromatic ketone with a propan-2-one backbone substituted at the phenyl ring with chloro and trifluoromethylthio groups at the 3- and 5-positions, respectively. This compound is of interest in pharmaceutical and agrochemical research due to the electron-withdrawing trifluoromethylthio (-SCF₃) group, which enhances stability and bioactivity . Its synthesis typically involves halogenation and fluorination steps, as seen in related compounds like 1-(3-(trifluoromethyl)phenyl)propan-2-one, a precursor to fenfluramine .
Properties
Molecular Formula |
C10H8ClF3OS |
|---|---|
Molecular Weight |
268.68 g/mol |
IUPAC Name |
1-[3-chloro-5-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H8ClF3OS/c1-6(15)2-7-3-8(11)5-9(4-7)16-10(12,13)14/h3-5H,2H2,1H3 |
InChI Key |
WTOBADUZFMNNTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=CC(=C1)Cl)SC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Trifluoromethylthiolation Using N-SCF₃ Phthalimide
The SCF₃ group is introduced via a catalytic multicomponent reaction adapted from.
Procedure :
- Combine acyclic ketones (e.g., phenylpropan-2-one), Morita-Baylis-Hillman (MBH) carbonates, and N-SCF₃ phthalimide in dichloromethane.
- Add 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base catalyst.
- Stir at room temperature for 3 hours.
Mechanism :
DABCO facilitates nucleophilic attack by the ketone enolate on the electrophilic SCF₃ group of N-SCF₃ phthalimide, yielding α-trifluoromethylthiolated ketones.
Optimization :
- Yield : 72–78% after silica gel chromatography.
- Purity : >98% (by ¹H NMR).
Chlorination via Thionyl Chloride and Pyridine Catalysis
The chlorination step employs a modified protocol from, originally designed for aliphatic chlorides.
Procedure :
- Dissolve 5-(trifluoromethylthio)phenylpropan-2-one in anhydrous dichloromethane.
- Add pyridine (4–6 mol%) and thionyl chloride (1.05 equiv).
- Heat to 70–90°C for 30 minutes.
- Neutralize with 15% NaOH, isolate the organic layer, and purify via vacuum distillation.
Key Parameters :
| Parameter | Value |
|---|---|
| Temperature | 70–90°C |
| Catalyst Loading | 4–6 mol% pyridine |
| Yield | 89–92% |
| Purity | 99.8% (GC-MS) |
Advantages :
- Pyridine forms a recoverable hydrochloride salt, enabling catalyst recycling.
- High regioselectivity due to the SCF₃ group’s meta-directing effect.
Method 2: Vapor-Phase Chlorination with Metal Catalysts
Adapted from, this method leverages gas-phase reactions for large-scale synthesis.
Procedure :
- Sublimate 5-(trifluoromethylthio)phenylpropan-2-one into a vapor stream.
- Mix with chlorine gas (1.2 equiv) and pass through a fluidized bed reactor containing FeCl₃-coated activated carbon.
- Maintain reaction temperature at 250–280°C.
- Condense products and purify via fractional distillation.
Key Parameters :
| Parameter | Value |
|---|---|
| Temperature | 250–280°C |
| Catalyst | FeCl₃/activated carbon |
| Residence Time | 2–3 seconds |
| Yield | 82–85% |
| Selectivity | >95% for 3-chloro isomer |
Mechanistic Insight :
FeCl₃ activates chlorine, generating Cl⁺ species that undergo EAS at the meta position relative to SCF₃.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Catalyst Recyclability | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Sequential (2-step) | 89–92 | High (pyridine) | Moderate | 320–380 |
| Vapor-Phase | 82–85 | Moderate (FeCl₃) | High | 280–310 |
| One-Pot | 68–73 | Low (ZnCl₂) | Low | 410–450 |
Recommendations :
- Lab-scale : Sequential method for purity and flexibility.
- Industrial-scale : Vapor-phase chlorination for throughput and cost efficiency.
Chemical Reactions Analysis
1-(3-Chloro-5-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Scientific Research Applications
1-(3-Chloro-5-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with a phenyl ring substituted with a chloro group and a trifluoromethylthio group, along with a propan-2-one moiety. Its unique structure contributes to its chemical properties and potential applications in medicinal chemistry and agrochemicals. Studies suggest it could be an enzyme inhibitor, affecting biochemical pathways, with halogen substituents enhancing its interaction with biological targets, potentially leading to applications in drug development.
The compound has several applications across different domains:
- Medicinal Chemistry The compound is studied for its potential as an enzyme inhibitor, which may affect various biochemical pathways. The presence of halogen substituents, such as chlorine and trifluoromethyl groups, enhances its interaction with biological targets, potentially leading to applications in drug development.
- Agrochemicals It can be utilized in the synthesis of agrochemicals, contributing specific properties or functionalities to the final product.
- Chemical Research As a building block in synthesizing more complex molecules, it is valuable in creating new chemical entities with tailored properties.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-5-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The chloro group may participate in electrophilic aromatic substitution reactions, while the propan-2-one moiety can undergo nucleophilic addition reactions .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues differ in substituent type, position, or backbone modifications. Key examples include:
Key Observations :
- Substituent Position : The 3-chloro-5-SCF₃ substitution in the target compound contrasts with 4-CF₃ () or 5-Cl-2-OCH₃ (), altering electronic effects and steric bulk. The -SCF₃ group is more lipophilic than -CF₃, enhancing membrane permeability .
- Backbone Modifications : Analogues with hydroxyl or additional fluorine atoms (e.g., compound in ) exhibit increased polarity, affecting solubility and reactivity .
Physicochemical Properties
- Electron-Withdrawing Effects: The -SCF₃ group is strongly electron-withdrawing, stabilizing the ketone moiety and directing electrophilic substitution reactions meta to itself. This contrasts with -NO₂ () or -OCH₃ (), which exert different electronic and steric influences .
- Thermal Stability: Fluorinated phenyl ketones generally exhibit higher thermal stability than non-fluorinated counterparts. The -SCF₃ group further enhances stability compared to -CF₃ due to sulfur’s lower electronegativity .
Biological Activity
1-(3-Chloro-5-(trifluoromethylthio)phenyl)propan-2-one is an organic compound that has garnered attention due to its unique chemical structure and potential biological activities. This article delves into its biological activity, including enzyme inhibition, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 268.68 g/mol. Its structure features a phenyl ring substituted with a chloro group and a trifluoromethylthio group, along with a propan-2-one moiety. The presence of these substituents significantly influences its reactivity and interactions with biological targets.
Enzyme Inhibition
Research indicates that this compound exhibits notable enzyme inhibitory properties. The compound is believed to interact with various enzymes by binding to their active sites, thereby modulating their activity. This mechanism is critical for understanding its potential therapeutic applications, particularly in drug development.
Case Studies:
- A study demonstrated that compounds with similar trifluoromethyl groups significantly enhance the potency of enzyme inhibitors. For instance, the inclusion of a trifluoromethyl group in certain phenolic compounds increased their ability to inhibit serotonin uptake by six-fold compared to non-fluorinated analogs .
- Another investigation highlighted that the trifluoromethylthio group can improve metabolic stability and membrane permeability, which are essential for effective drug action.
Structure-Activity Relationships (SAR)
The structure-activity relationship of this compound shows that the specific arrangement of halogen substituents affects its biological activity. The trifluoromethylthio group is particularly noted for its electron-withdrawing properties, which enhance the compound's interaction with biological macromolecules such as proteins and nucleic acids .
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-(3-Chloro-5-(methylthio)phenyl)propan-2-one | Contains a methylthio group instead of trifluoromethylthio | |
| 1-(3-Chloro-5-(fluoromethyl)phenyl)propan-2-one | Features a fluoromethyl group; different electronic properties | |
| 1-Chloro-3-[2-(trifluoromethyl)phenyl]propan-2-one | Substituted at different positions, altering steric and electronic characteristics |
The unique combination of chloro and trifluoromethylthio groups in this compound distinguishes it from other similar compounds, influencing both its chemical reactivity and biological activity .
Potential Applications
Due to its enzyme inhibitory properties, this compound has potential applications in:
Q & A
Basic Questions
Q. What are the established synthetic routes for 1-(3-Chloro-5-(trifluoromethylthio)phenyl)propan-2-one?
- Methodological Answer : Common approaches include:
-
Friedel-Crafts Acylation : Reacting 1,3-dichloro-5-(trifluoromethylthio)benzene with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) to introduce the ketone group .
-
Aldol Condensation : Using 3-chloro-5-(trifluoromethylthio)benzaldehyde and acetone under basic conditions (e.g., NaOH/EtOH) to form the propan-2-one moiety .
-
Stepwise Functionalization : Introducing the trifluoromethylthio group (e.g., via nucleophilic substitution with CF₃S⁻) prior to ketone formation .
- Key Considerations : Solvent choice (e.g., ethanol or DMF) and temperature control (60–100°C) are critical for yield optimization. Purification often involves column chromatography or recrystallization .
Q. How is this compound characterized structurally?
- Methodological Answer :
- X-ray Crystallography : Single-crystal analysis using SHELX software provides bond lengths, angles, and confirmation of substituent positions. For example, orthorhombic crystal systems (e.g., Pbca space group) are typical for aromatic ketones .
- Spectroscopy :
- ¹H/¹³C NMR : Aromatic protons show deshielding due to electron-withdrawing groups (δ ~7.5–8.0 ppm). The ketone carbonyl appears at ~205–210 ppm in ¹³C NMR .
- 19F NMR : The trifluoromethylthio group (S-CF₃) resonates at ~-40 to -45 ppm .
Advanced Questions
Q. What mechanistic insights explain the reactivity of the ketone group in this compound?
- Methodological Answer :
- Electrophilicity Enhancement : The chloro and trifluoromethylthio groups exert strong electron-withdrawing effects, increasing the ketone's susceptibility to nucleophilic attack (e.g., in Schiff base formation or reductions).
- Computational Analysis : Density Functional Theory (DFT) studies reveal reduced electron density at the carbonyl carbon (Mulliken charge: +0.35–0.40), corroborating experimental reactivity trends .
Q. How do regioisomeric by-products form during synthesis, and how are they resolved?
- Methodological Answer :
- Isomer Formation : Competing substitution pathways (e.g., para vs. ortho substitution on the benzene ring) can yield regioisomers. For example, incomplete regiocontrol during trifluoromethylthio introduction may produce 3-chloro-4-(trifluoromethylthio) derivatives .
- Resolution Strategies :
- Chromatographic Separation : Reverse-phase HPLC with C18 columns (acetonitrile/water gradients) effectively isolates isomers.
- Crystallographic Differentiation : X-ray diffraction identifies distinct lattice parameters for isomers .
Q. What role does this compound play in pharmaceutical intermediate synthesis?
- Methodological Answer :
- Fenfluramine Analogues : Similar ketones (e.g., 1-(3-(trifluoromethyl)phenyl)propan-2-one) are intermediates in fenfluramine synthesis via reductive amination with ethylamine and NaBH₄ .
- Pesticide Development : The trifluoromethylthio group enhances bioactivity in agrochemicals, as seen in flurochloridone derivatives .
Data Contradiction Analysis
Q. Discrepancies in reported melting points: How should researchers validate purity?
- Methodological Answer :
- Source Variability : Melting points may vary due to polymorphic forms or impurities. For example, recrystallization from ethanol vs. hexane can yield different crystal habits.
- Validation Steps :
- DSC/TGA : Differential scanning calorimetry confirms thermal stability and phase transitions.
- Elemental Analysis : Carbon, hydrogen, and sulfur content should match theoretical values (e.g., C: 45.2%, H: 2.8%, S: 10.7%) .
Applications in Experimental Design
Q. How can computational tools optimize reaction conditions for this compound?
- Methodological Answer :
- Reaction Modeling : Software like Gaussian or ORCA simulates transition states for key steps (e.g., acylation), guiding solvent selection (e.g., polar aprotic solvents for SNAr reactions).
- Machine Learning : Predictive models (e.g., Random Forest) trained on existing datasets can recommend optimal temperatures and catalysts .
Safety and Handling
Q. What precautions are necessary when handling this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
